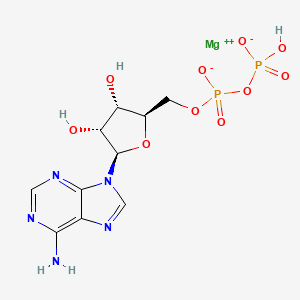

MgAdp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MgADP is a magnesium salt composed of Mg(2+) and ADP(2-) ions in a 1:1 ratio. Magnesium-ADP is a potassium channel activator. It has a role as a potassium channel opener. It contains an ADP(2-). It is a conjugate acid of a this compound(1-).

Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.

Applications De Recherche Scientifique

Muscle Contraction and Physiology

MgADP plays a significant role in muscle contraction mechanisms. Research has shown that it enhances the binding probability of cross-bridges to actin filaments, which is essential for muscle contraction.

- Mechanism of Action : this compound destabilizes the ordered state of myosin, promoting its transition to an active state that interacts with actin more effectively. This effect is particularly pronounced at low calcium concentrations, where this compound increases the sensitivity of muscle fibers to calcium, thereby enhancing contractile force .

Table 1: Effects of this compound on Muscle Contraction

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Cross-bridge Binding Probability | Increased | |

| Calcium Sensitivity | Enhanced | |

| Force Generation | Stabilization of cross-bridge state |

Pharmacological Applications

This compound has implications in pharmacology, particularly concerning ATP-sensitive potassium channels (K_ATP channels). It acts as a modulator for these channels, influencing insulin secretion in pancreatic beta cells.

- Mechanism : this compound binds to sulfonylurea receptors (SUR1), affecting the activity of K_ATP channels. This interaction can regulate insulin release, making this compound a potential target for diabetes treatment .

Table 2: Role of this compound in K_ATP Channel Modulation

| Parameter | Effect | Reference |

|---|---|---|

| K_ATP Channel Activity | Enhanced by this compound | |

| Insulin Secretion | Modulated via K_ATP channels |

Therapeutic Potential in Ischemia

This compound has been studied for its potential therapeutic effects during ischemic conditions. It may help stabilize force generation in cardiac tissues under low oxygen conditions.

- Research Findings : Studies indicate that this compound can facilitate the development of ischemic contracture by stabilizing the cross-bridge state in cardiac myocytes during ischemia. This suggests that it could have protective effects on heart function during ischemic episodes .

Table 3: Effects of this compound in Ischemic Conditions

| Condition | Effect of this compound | Reference |

|---|---|---|

| Ischemic Contracture | Facilitated by this compound | |

| Cardiac Function Stability | Enhanced under low oxygen |

Case Studies and Experimental Insights

Several studies have provided insights into the applications of this compound:

- A study on porcine myocardial strips demonstrated that increasing concentrations of this compound significantly enhanced tension development at low calcium levels, indicating its role in improving cardiac contractility under stress conditions .

- Another investigation into skeletal muscle revealed that this compound increases the affinity of myosin for actin, suggesting its importance in tonic muscle contractions compared to phasic muscles .

Analyse Des Réactions Chimiques

Hydrolysis of ATP to MgADP

One of the primary reactions involving this compound is the hydrolysis of ATP:

ATP+H2O→This compound+Pi+H+

This reaction is catalyzed by various enzymes, including myosin ATPase, which facilitates muscle contraction by converting chemical energy into mechanical work. The binding of this compound stabilizes the transition state and enhances the reaction rate.

Binding Dynamics with Myosin

Research indicates that this compound promotes myosin head movement towards actin at low calcium concentrations. The hydrolysis of ATP to this compound releases inorganic phosphate, which drives the conformational changes necessary for muscle contraction. The presence of this compound destabilizes the myosin OFF state, thereby increasing the likelihood of cross-bridge formation with actin filaments .

Interaction with Phosphorylation Reactions

This compound plays a significant role in phosphorylation reactions, where it can act as a substrate for kinases. For example, in the presence of creatine kinase, this compound can participate in the following reaction:

Creatine+This compound→Creatine Phosphate+ATP

This reaction highlights the importance of this compound in energy transfer processes within cells.

Binding Constants

The binding affinity of this compound compared to ADP has been studied extensively. It has been observed that:

-

The dissociation constant (Kd) for ADP binding ranges from 0.18 to 0.27 mM.

-

For this compound, Kd values are significantly lower, approximately 0.05 to 0.06 mM, indicating a stronger interaction with proteins such as kinases .

Effects on Enzyme Activity

The enhanced binding affinity of this compound over ADP suggests its role as a competitive inhibitor in enzymatic reactions involving ATP and phosphoglycerate kinase:

-

As the concentration of this compound increases relative to ATP, it inhibits enzyme activity due to its tighter binding, thereby regulating metabolic pathways .

Structural Insights from Molecular Dynamics

Molecular dynamics simulations reveal that the coordination structure of this compound involves stable pyramidal coordination with phosphate oxygens. This structural configuration contributes to its unique properties in solution dynamics and diffusion behavior:

-

Increased concentrations of magnesium lead to significant changes in relaxation and diffusion characteristics of ADP solutions .

Diffusion Coefficients

Experimental data show that diffusion coefficients decrease with higher concentrations of both ADP and Mg ions:

| Concentration (mM) | Diffusion Coefficient (α-31P) |

|---|---|

| 10 | 4.38 |

| 20 | 4.36 |

| 30 | 4.38 |

This trend underscores the impact of ionic strength on molecular mobility within cellular environments.

Propriétés

Numéro CAS |

20310-60-5 |

|---|---|

Formule moléculaire |

C10H13MgN5O10P2 |

Poids moléculaire |

449.49 g/mol |

Nom IUPAC |

magnesium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 |

Clé InChI |

SVSKFMJQWMZCRD-MCDZGGTQSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

Synonymes |

5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.